3-Fluoro-4-(4-formylphenyl)phenol
Description
3-Fluoro-4-(4-formylphenyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position and a 4-formylphenyl group at the 4-position of the phenol ring. Its molecular structure combines the electron-withdrawing properties of fluorine with the reactive aldehyde functionality of the formyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydroxyl group on the phenol ring enhances solubility in polar solvents and facilitates hydrogen bonding, while the formyl group enables participation in condensation reactions (e.g., Schiff base formation) and serves as a precursor for further functionalization .
Key structural attributes include:
- Molecular formula: C₁₃H₉FO₂
- Functional groups: Phenol (-OH), fluorine (-F), and formyl (-CHO).
- Reactivity: The formyl group is susceptible to oxidation (to carboxylic acid) and reduction (to hydroxymethyl), while the fluorine atom stabilizes the aromatic ring against electrophilic substitution .
Properties
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJWSJXAGSNOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680793 | |
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225742-07-3 | |
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and hydrogen bromide as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(4-formylphenyl)phenol typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, allowing for the efficient production of the compound with high yields and minimal purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-formylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 3-Fluoro-4-(4-carboxyphenyl)phenol.
Reduction: 3-Fluoro-4-(4-hydroxyphenyl)phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(4-formylphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-formylphenyl)phenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the formyl group can participate in nucleophilic addition reactions. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique combination of fluorine and formyl substituents distinguishes 3-Fluoro-4-(4-formylphenyl)phenol from structurally related fluorophenols. Below is a detailed comparison with key analogs:
Structural and Functional Group Comparisons
Physicochemical Properties
| Property | 3-Fluoro-4-(4-formylphenyl)phenol | 3-Fluoro-4-(methylsulfonyl)phenol | 3-Fluoro-4-(4-formylphenyl)benzoic acid |
|---|---|---|---|
| Solubility | Moderate in polar solvents | High in polar solvents | Low in water, soluble in organic solvents |
| Reactivity | High (formyl group) | Moderate (sulfonyl group) | High (both formyl and carboxylic acid) |
| Melting Point | Not reported | ~150–160°C | Not reported |
| Applications | Medicinal chemistry, synthesis | Carbonic anhydrase inhibition | Organic synthesis, drug intermediates |
| References |
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